molecular formula C24H25F3N2O B409105 3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 330957-99-8

3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B409105
CAS-Nummer: 330957-99-8
Molekulargewicht: 414.5g/mol
InChI-Schlüssel: BWJAZSVXINQMIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 1,4-diazepine core fused with two benzene rings. Key structural features include:

  • A 2-(trifluoromethyl)phenyl substituent at position 11, introducing strong electron-withdrawing effects and metabolic stability .
  • Molecular formula C24H25F3N2O (assuming structural similarity to ’s compound, C24H28N2OS, with substitution adjustments).

The trifluoromethyl group is notable for its role in modulating pharmacokinetic properties, such as enhanced membrane permeability and resistance to oxidative metabolism.

Eigenschaften

IUPAC Name

2,3,9,9-tetramethyl-6-[2-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O/c1-13-9-17-18(10-14(13)2)29-22(15-7-5-6-8-16(15)24(25,26)27)21-19(28-17)11-23(3,4)12-20(21)30/h5-10,22,28-29H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJAZSVXINQMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. The synthetic route often starts with the preparation of the core dibenzo[b,e][1,4]diazepin structure, followed by the introduction of the trifluoromethyl phenyl group and the methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C24_{24}H25_{25}F3_{3}N2_{2}O
  • Molar Mass : 414.46 g/mol
  • CAS Number : 330957-99-8

The compound features a dibenzo[b,e][1,4]diazepine core with multiple substituents that enhance its reactivity and potential biological activity.

Synthetic Chemistry

3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various modifications through:

  • Oxidation : Introducing functional groups to enhance reactivity.
  • Reduction : Modifying existing groups for desired properties.
  • Substitution Reactions : Replacing functional groups to create derivatives with specific functionalities.

These reactions can lead to the development of new materials and compounds with tailored properties for industrial applications.

Biological Research

The compound is being investigated for its potential biological activities:

  • Enzyme Inhibition : Studies suggest that it may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Initial research indicates possible interactions with neurotransmitter receptors, which could have implications in pharmacology.

Research has shown that compounds similar to this one can exhibit anti-inflammatory and analgesic properties. Thus, further exploration could lead to the development of new therapeutic agents.

Material Science

In material science, the unique properties of this compound make it suitable for developing advanced materials. Its stability and reactivity allow it to be used in:

  • Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
  • Coatings and Composites : Providing unique characteristics such as thermal stability and resistance to chemicals.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a building block. By modifying the trifluoromethyl group and exploring various substitution patterns on the diazepine core, researchers were able to produce compounds with enhanced biological activity against specific targets.

Another research effort evaluated the biological activity of this compound in vitro. The results indicated that certain derivatives exhibited significant enzyme inhibition properties. This suggests potential applications in drug development for conditions related to enzyme dysregulation.

Wirkmechanismus

The mechanism of action of 3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Thermal Properties of Selected Analogues
Compound Melting Point (°C) Decomposition Temperature (°C)
11-(4-Chlorophenyl) (4b) 238–240 Not reported
11-(3-Nitrophenyl) (4e) 262–264 Not reported
3,3-Dimethyl-11-phenyl () 210–212 (reported) >250

Biologische Aktivität

3,3,7,8-Tetramethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound exhibits a unique structural configuration characterized by multiple methyl groups and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C24H25F3N2OC_{24}H_{25}F_3N_2O, with a molecular weight of approximately 414.46 g/mol .

Biological Activity Overview

Research indicates that this compound may possess significant biological activity. It has been investigated for its potential interactions with various enzymes and receptors, suggesting possible therapeutic applications. The following sections detail its pharmacological properties and biological effects.

Pharmacological Properties

1. Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results indicated that it exhibited notable inhibition against these pathogens .

2. Enzyme Interaction
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies have indicated that it may modulate the activity of certain enzymes crucial for drug metabolism and detoxification processes. Further research is needed to elucidate the specific enzymes affected and the implications for pharmacokinetics .

3. Receptor Binding
Research has also focused on the compound's ability to bind to various receptors in the central nervous system (CNS). Its structural features may enhance its affinity for specific receptor sites, potentially influencing neurotransmitter systems. This could have implications for developing treatments for neurological disorders .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study conducted on the antibacterial efficacy of several derivatives of dibenzo[b,e][1,4]diazepines, this compound was found to inhibit P. mirabilis effectively. This study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: CNS Activity
Another investigation assessed the neuropharmacological effects of this compound in animal models. It was observed to exhibit anxiolytic-like effects in behavioral tests designed to measure anxiety levels. The results suggested that its mechanism might involve modulation of GABAergic pathways .

Data Table: Biological Activities

Activity Type Tested Strains/Targets Results Reference
AntibacterialStaphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Enzyme InteractionVarious metabolic enzymesModulation potential suggested
Receptor BindingCNS receptorsBinding affinity indicated

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 3,3,7,8-tetramethyl-11-[2-(trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one?

  • Methodology : Begin with a multi-step synthesis involving condensation of substituted benzodiazepine precursors with trifluoromethylphenyl derivatives. Key steps include:

  • Reaction conditions : Use refluxing ethanol or THF with hydrazine derivatives to form the diazepine core (based on diazepine synthesis protocols) .
  • Temperature control : Maintain temperatures between 40–80°C during cyclization to avoid side reactions (derived from analogous syntheses) .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and validate purity via HPLC (>95%) .

Q. What experimental techniques are critical for structural elucidation of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm the diazepine ring conformation, methyl/trifluoromethyl substituent positions, and hydrogen-bonding networks (as demonstrated for similar dibenzodiazepinones) .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify substituent integration and coupling patterns. For example, the trifluoromethyl group should show a singlet at ~δ -60 ppm in 19F^{19}F-NMR .
  • Mass spectrometry : Use high-resolution MS (HRMS-ESI) to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved binding affinity?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., GABAA_A receptors) and calculate binding energies. Focus on optimizing trifluoromethyl-phenyl interactions with hydrophobic pockets .
  • QSAR studies : Develop quantitative structure-activity relationship models by correlating substituent electronegativity (e.g., trifluoromethyl groups) with experimental IC50_{50} values from receptor assays .
  • Dynamic simulations : Run molecular dynamics (MD) simulations in Desmond or GROMACS to assess conformational stability over 100 ns trajectories .

Q. What strategies resolve contradictions in SAR data for dibenzodiazepinone derivatives?

  • Methodology :

  • Systematic analog synthesis : Prepare derivatives with incremental substitutions (e.g., replacing trifluoromethyl with chloro or methoxy groups) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
  • Meta-analysis : Aggregate published SAR data using tools like RevMan to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability but reducing solubility) .
  • Crystallographic validation : Compare X-ray structures of analogs to determine if steric clashes or hydrogen-bonding discrepancies explain activity drops .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodology :

  • Biodegradation assays : Incubate the compound with soil/water microcosms and monitor degradation via LC-MS/MS over 30 days. Measure half-life (t1/2_{1/2}) under varying pH/temperature conditions .
  • Toxicity profiling : Use Daphnia magna or Aliivibrio fischeri bioassays to determine EC50_{50} values for acute toxicity. Pair with transcriptomic analysis to identify gene expression changes in model organisms .
  • Partitioning studies : Calculate logPP (octanol-water) and soil adsorption coefficients (Koc_{oc}) to predict environmental mobility .

Methodological Considerations Table

Research Goal Key Techniques References
Synthesis OptimizationReflux condensation, HPLC purification
Structural ElucidationX-ray crystallography, 19F^{19}F-NMR
Computational DesignMolecular docking, QSAR modeling
Environmental ImpactBiodegradation assays, EC50_{50} testing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.